molecular formula C9H10N2OS B184893 6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 575485-66-4

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B184893
CAS No.: 575485-66-4
M. Wt: 194.26 g/mol
InChI Key: VMOAAHOOZGJEEB-UHFFFAOYSA-N
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Description

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one is an organic compound belonging to the benzothiazine family This compound is characterized by a benzene ring fused with a thiazine ring, which contains both sulfur and nitrogen atoms The presence of an amino group at the 6th position and a methyl group at the 2nd position further defines its structure

Scientific Research Applications

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with methyl isocyanate under controlled conditions to form the desired benzothiazine ring system. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzothiazines.

Mechanism of Action

The mechanism of action of 6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the amino and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the amino group at the 6th position.

    6-chloro-2-methyl-2H-1,4-benzothiazin-3(4H)-one: Contains a chlorine atom instead of an amino group at the 6th position.

    6-amino-2-ethyl-2H-1,4-benzothiazin-3(4H)-one: Has an ethyl group instead of a methyl group at the 2nd position.

Uniqueness

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both an amino group and a methyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-amino-2-methyl-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOAAHOOZGJEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407917
Record name 6-Amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575485-66-4
Record name 6-Amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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